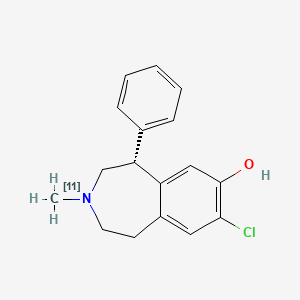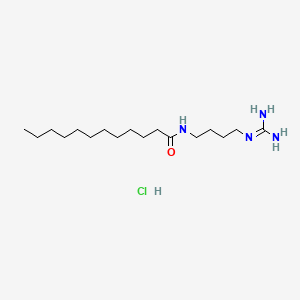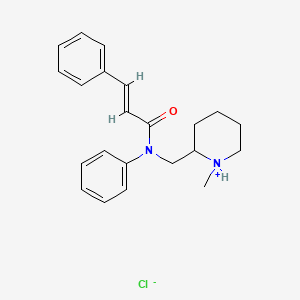
N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride: is a synthetic organic compound with the molecular formula C22H26N2O·HCl This compound is known for its unique structural features, combining a piperidine ring with a cinnamanilide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride typically involves a multi-step process:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-methyl-2-piperidylmethanol from piperidine and formaldehyde, followed by methylation using methyl iodide.
Coupling with Cinnamanilide: The piperidine intermediate is then coupled with cinnamanilide through a condensation reaction. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the cinnamoyl double bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products
Oxidation: N-oxide derivatives
Reduction: Reduced cinnamoyl derivatives
Substitution: Alkylated piperidine derivatives
科学研究应用
Chemistry
In chemistry, N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It has been investigated for its effects on various biological pathways, including neurotransmitter modulation and enzyme inhibition.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Research has focused on its use as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry
Industrially, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various formulations and as an intermediate in the production of other active pharmaceutical ingredients.
作用机制
The mechanism of action of N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter release by binding to receptors in the central nervous system. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- N-((1-Methyl-2-piperidyl)methyl)benzamide hydrochloride
- N-((1-Methyl-2-piperidyl)methyl)phenylacetamide hydrochloride
- N-((1-Methyl-2-piperidyl)methyl)thiobenzamide hydrochloride
Uniqueness
N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride stands out due to its cinnamanilide moiety, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity patterns and potential pharmacological effects, making it a valuable compound for further research and development.
属性
CAS 编号 |
100908-69-8 |
|---|---|
分子式 |
C22H27ClN2O |
分子量 |
370.9 g/mol |
IUPAC 名称 |
(E)-N-[(1-methylpiperidin-1-ium-2-yl)methyl]-N,3-diphenylprop-2-enamide;chloride |
InChI |
InChI=1S/C22H26N2O.ClH/c1-23-17-9-8-14-21(23)18-24(20-12-6-3-7-13-20)22(25)16-15-19-10-4-2-5-11-19;/h2-7,10-13,15-16,21H,8-9,14,17-18H2,1H3;1H/b16-15+; |
InChI 键 |
DGWMIDWEONZYQW-GEEYTBSJSA-N |
手性 SMILES |
C[NH+]1CCCCC1CN(C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3.[Cl-] |
规范 SMILES |
C[NH+]1CCCCC1CN(C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



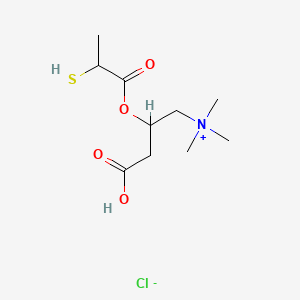
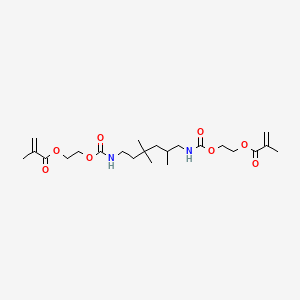
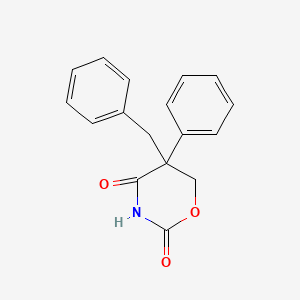

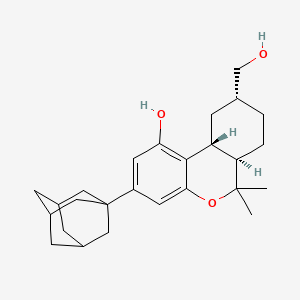
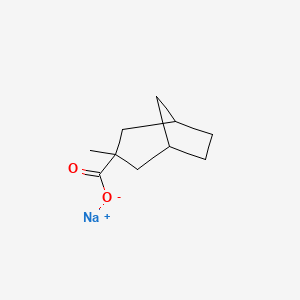
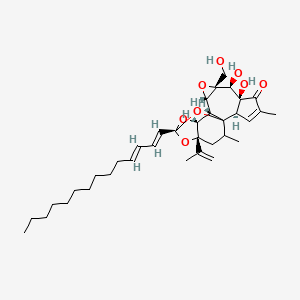
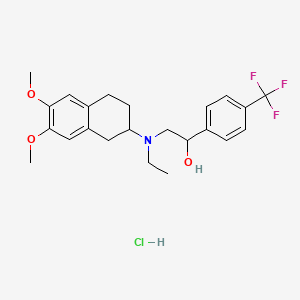
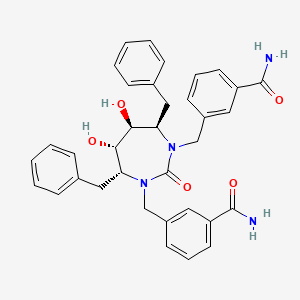

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
